An In-Depth Technical Guide to the Synthesis of Methylene-Substituted Phenanthrenes via the Haworth Reaction and Subsequent Modifications
An In-Depth Technical Guide to the Synthesis of Methylene-Substituted Phenanthrenes via the Haworth Reaction and Subsequent Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methylenephenanthrene, leveraging the foundational Haworth reaction for the construction of the core phenanthrene (B1679779) scaffold, followed by established methods for the introduction of the exocyclic methylene (B1212753) group. This document details the underlying chemical principles, step-by-step experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction to the Haworth Synthesis of Phenanthrene
The Haworth synthesis is a classical and versatile method for the preparation of polycyclic aromatic hydrocarbons, including phenanthrene and its derivatives.[1][2][3] The multi-step process typically begins with the Friedel-Crafts acylation of a stable aromatic system, such as naphthalene (B1677914), with succinic anhydride (B1165640).[1][4] This is followed by a series of reduction, cyclization, and aromatization reactions to yield the final phenanthrene core.[2][4][5] The robustness of this method allows for the use of substituted starting materials, enabling the synthesis of a variety of phenanthrene derivatives.[6]
General Reaction Pathway and Key Transformations
The synthesis of a phenanthrene scaffold via the Haworth reaction can be conceptually broken down into five key stages:
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Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid.[1][4] The regioselectivity of this acylation can be influenced by the reaction temperature.[1]
-
Clemmensen or Wolff-Kishner Reduction: The keto group of the naphthoylpropionic acid is reduced to a methylene group. The Clemmensen reduction employs amalgamated zinc and hydrochloric acid, while the Wolff-Kishner reduction utilizes hydrazine (B178648) and a strong base.[2][4] This step yields the corresponding γ-naphthylbutyric acid.
-
Intramolecular Cyclization: The resulting butyric acid derivative undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form a cyclic ketone, a tetrahydrophenanthrone.[4][7]
-
Second Reduction: The carbonyl group of the tetrahydrophenanthrone is again reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction, affording tetrahydrophenanthrene.[4]
-
Aromatization: The final step involves the dehydrogenation of the tetrahydrophenanthrene to yield the fully aromatic phenanthrene ring system. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C) or selenium.[1][4]
Synthesis of Methylenephenanthrene: A Modified Approach
Direct synthesis of methylenephenanthrene via a one-pot Haworth reaction is not a standard reported procedure. A more practical and well-documented approach involves the synthesis of a suitable phenanthrene precursor using the Haworth method, followed by the introduction of the exocyclic methylene group. A common strategy is the Wittig reaction on a phenanthrene aldehyde or ketone.
This section outlines a representative two-stage synthesis: first, the synthesis of 9-phenanthrenecarboxaldehyde via a modified Haworth synthesis, and second, the subsequent olefination to yield 9-methylenephenanthrene.
Stage 1: Synthesis of a Phenanthrene Precursor
The Haworth synthesis can be adapted to produce phenanthrene derivatives with functional groups suitable for further elaboration. For the purpose of this guide, we will consider the synthesis of a generic phenanthrene intermediate that can then be functionalized.
Experimental Protocol: Haworth Synthesis of Phenanthrene
A detailed, step-by-step protocol for the synthesis of the parent phenanthrene molecule is provided below as a foundational procedure.
Step 1: Friedel-Crafts Acylation of Naphthalene
-
Materials: Naphthalene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent).
-
Procedure: To a solution of naphthalene in nitrobenzene, add succinic anhydride. Cool the mixture in an ice bath and add anhydrous AlCl₃ portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting regioisomers of naphthoylpropionic acid can be separated by fractional crystallization.[6]
Step 2: Clemmensen Reduction of Naphthoylpropionic Acid
-
Materials: Naphthoylpropionic acid, amalgamated zinc, concentrated hydrochloric acid, toluene (B28343) (co-solvent).
-
Procedure: Reflux a mixture of the naphthoylpropionic acid, amalgamated zinc, concentrated hydrochloric acid, water, and toluene for 24 hours. After cooling, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield γ-naphthylbutyric acid.
Step 3: Intramolecular Cyclization
-
Materials: γ-Naphthylbutyric acid, concentrated sulfuric acid.
-
Procedure: Heat the γ-naphthylbutyric acid with concentrated sulfuric acid to induce ring closure.[4] Pour the reaction mixture onto ice to precipitate the 1-keto-1,2,3,4-tetrahydrophenanthrene. Filter and purify the product.
Step 4: Second Clemmensen Reduction
-
Materials: 1-keto-1,2,3,4-tetrahydrophenanthrene, amalgamated zinc, concentrated hydrochloric acid.
-
Procedure: Reduce the cyclic ketone using the Clemmensen reduction conditions as described in Step 2 to obtain 1,2,3,4-tetrahydrophenanthrene (B93887).[4]
Step 5: Aromatization
-
Materials: 1,2,3,4-tetrahydrophenanthrene, palladium on carbon (Pd/C).
-
Procedure: Heat the 1,2,3,4-tetrahydrophenanthrene with a catalytic amount of Pd/C to effect dehydrogenation and yield phenanthrene.[4]
Quantitative Data for Haworth Synthesis of Phenanthrene
| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
| 1 | Naphthalene, Succinic Anhydride | AlCl₃ | >60 for β-acylation | ~50 (for each isomer) | [1][6] |
| 2 | Naphthoylpropionic acid | Zn(Hg), HCl | Reflux | High | [4] |
| 3 | γ-Naphthylbutyric acid | H₂SO₄ | Elevated | High | [4] |
| 4 | Tetrahydrophenanthrone | Zn(Hg), HCl | Reflux | High | [4] |
| 5 | Tetrahydrophenanthrene | Pd/C or Se | High | Low (due to carbonization) | [6] |
Table 1: Summary of reaction conditions and yields for the classical Haworth synthesis of phenanthrene.
Stage 2: Introduction of the Methylene Group
Once a suitable phenanthrene derivative with a carbonyl group is synthesized (e.g., a phenanthrenecarboxaldehyde or a phenanthrone), the exocyclic methylene group can be introduced via the Wittig reaction.
Experimental Protocol: Wittig Reaction for the Synthesis of Methylenephenanthrene
This protocol assumes the availability of a phenanthrene derivative with a carbonyl group.
-
Materials: Methyltriphenylphosphonium (B96628) bromide, a strong base (e.g., n-butyllithium or sodium hydride), a phenanthrene aldehyde or ketone, anhydrous solvent (e.g., THF or DMSO).
-
Procedure:
-
Prepare the Wittig reagent (methylenetriphenylphosphorane) by treating methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere.
-
To the resulting ylide solution, add a solution of the phenanthrene aldehyde or ketone in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the resulting methylenephenanthrene by column chromatography.
-
Quantitative Data for the Wittig Reaction
| Reactant | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenanthrene-9-carboxaldehyde | (Ph)₃P=CH₂ | n-BuLi | THF | 0 to RT | >80 |
| 9(10H)-Phenanthrone | (Ph)₃P=CH₂ | NaH | DMSO | RT | Moderate to High |
Table 2: Representative conditions and yields for the Wittig olefination of phenanthrene derivatives.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthesis of methylenephenanthrene, starting from the Haworth reaction to the final Wittig olefination.
Caption: Workflow of the Haworth synthesis for the phenanthrene core.
Caption: Introduction of the methylene group via the Wittig reaction.
Conclusion
The Haworth reaction remains a cornerstone of polycyclic aromatic hydrocarbon synthesis, providing a reliable route to the phenanthrene scaffold. While the direct synthesis of methylenephenanthrene via this method is not straightforward, its combination with subsequent functional group transformations, such as the Wittig reaction, offers a powerful and versatile strategy for the preparation of these valuable compounds. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize methylenephenanthrene derivatives for a wide range of applications in drug discovery and materials science.
References
- 1. Phenanthrene synthesis [quimicaorganica.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Haworth Phenanthrene Synthesis [drugfuture.com]
- 4. Method of preparation of Phenanthrene - Pharmacareerinsider [pharmacareerinsider.com]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. datapdf.com [datapdf.com]
